Physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide
Physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide
An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxybenzothiazole-2-carboxamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzothiazole-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for its determination, and relevant biological pathway information.
While specific experimental data for 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available literature, this guide consolidates known information for related compounds and outlines the methodologies required to obtain precise measurements.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide is presented below. It is important to note that where experimental data is unavailable, values for closely related structures are provided for reference, or predictions are made based on computational models.
Table 1: Summary of Physicochemical Data for 6-Methoxybenzothiazole-2-carboxamide
| Property | Value/Description | Data Type | Source |
| Molecular Formula | C₉H₈N₂O₂S | Calculated | [1] |
| Molecular Weight | 208.24 g/mol | Calculated | [1] |
| CAS Number | 946-12-3 | Identifier | [2] |
| Melting Point | No experimental data available. The related precursor, 2-Amino-6-methoxybenzothiazole, has a melting point of 165-167 °C. | Experimental (related compound) | [3] |
| Solubility | Qualitatively described as having moderate solubility in organic solvents and limited solubility in water. | Qualitative | [1] |
| pKa | No experimental data available. Prediction required. The related compound 2-aminobenzothiazole has a pKa of 4.51 for the aza nitrogen protonation. | Experimental (related compound) | [4] |
| LogP | No experimental data available. Prediction required. | N/A |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide are provided below.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of dry, powdered 6-Methoxybenzothiazole-2-carboxamide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is increased rapidly to about 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
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The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
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Determination of Solubility
Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: An excess amount of 6-Methoxybenzothiazole-2-carboxamide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The vials are allowed to stand, or are centrifuged, to allow the undissolved solid to settle.
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Sampling and Quantification:
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A known volume of the clear supernatant is carefully removed.
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The sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.
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Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, pKa influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of 6-Methoxybenzothiazole-2-carboxamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
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Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex cases, derivative plots or non-linear regression analysis of the titration data can be used to determine the pKa values.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Methodology: HPLC-Based Determination
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Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its octanol-water partition coefficient.
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Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
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Sample Analysis: 6-Methoxybenzothiazole-2-carboxamide is injected into the same HPLC system under identical conditions.
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Calculation: The retention time of the target compound is measured, and its capacity factor is calculated. The LogP value is then determined by interpolating from the calibration curve.
Biological Context and Signaling Pathways
The inhibition of MAO-B by these compounds can lead to a reduction in oxidative stress and neuroinflammation, thereby exerting a neuroprotective effect.[5]
Diagrams
The following diagrams illustrate a conceptual workflow for determining physicochemical properties and a simplified signaling pathway related to the biological activity of this class of compounds.
Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of 6-Methoxybenzothiazole-2-carboxamide.
Caption: Simplified signaling pathway illustrating the role of Monoamine Oxidase B (MAO-B) and its inhibition by benzothiazole derivatives.
References
- 1. CAS 946-12-3: 6-methoxy-1,3-benzothiazole-2-carboxamide [cymitquimica.com]
- 2. rndmate.com [rndmate.com]
- 3. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
